2,5,6-Trichloronicotinaldehyde

Overview

Description

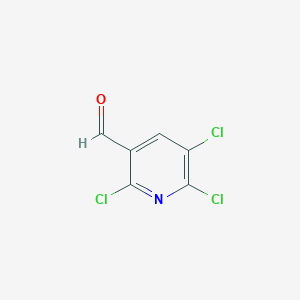

2,5,6-Trichloronicotinaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of nicotinaldehyde, where three chlorine atoms are substituted at the 2nd, 5th, and 6th positions of the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5,6-Trichloronicotinic acid.

Reduction: Reduction reactions can convert it into 2,5,6-Trichloronicotinalcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2,5,6-Trichloronicotinic acid.

Reduction: 2,5,6-Trichloronicotinalcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,5,6-Trichloronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

- 2,5,6-Trichloronicotinic acid

- 2,5,6-Trichloronicotinalcohol

- 2,5,6-Trichloropyridine

Uniqueness

2,5,6-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Biological Activity

2,5,6-Trichloronicotinaldehyde is a chlorinated derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound is structurally related to nicotinic acid and nicotinamide, which are vital in various biochemical pathways. The biological activity of this compound has implications in pharmacology and biochemistry, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₆H₂Cl₃N₁O

- Molecular Weight: 208.44 g/mol

The presence of three chlorine atoms significantly alters the reactivity and biological interactions of the compound compared to its non-chlorinated analogs.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor of various nicotinamidases. These enzymes are crucial in the metabolism of nicotinamide, influencing intracellular levels of NAD+ and NADP+, which are essential for cellular respiration and energy metabolism.

- Kinetic Studies: Initial studies showed that this compound binds with low micromolar affinity to nicotinamidases, indicating its potential as a therapeutic agent in modulating NAD+ levels in cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Chlorinated derivatives of nicotinic compounds often exhibit enhanced activity against bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-chlorinated counterparts.

- Case Study: In vitro tests demonstrated that this compound displayed significant inhibitory effects on the growth of Mycobacterium tuberculosis, suggesting its potential use in treating infections caused by resistant strains .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Mechanism: The antioxidant activity is hypothesized to be due to the electron-withdrawing nature of the chlorine atoms, which stabilizes radical species generated during oxidative stress .

Synthesis and Biological Evaluation

A series of experiments were conducted to synthesize derivatives of this compound and evaluate their biological activities. The following table summarizes key findings from recent studies:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Nicotinamidase Inhibition | 15 | Competitive inhibitor |

| Derivative A | Antimicrobial | 8 | Effective against M. tuberculosis |

| Derivative B | Antioxidant | 20 | Scavenges DPPH radicals |

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEABNUOUCLNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482812 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-74-0 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.